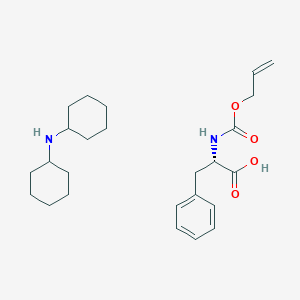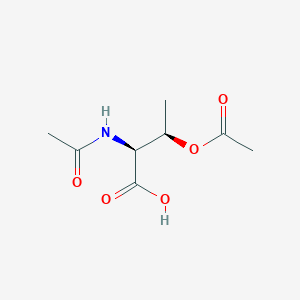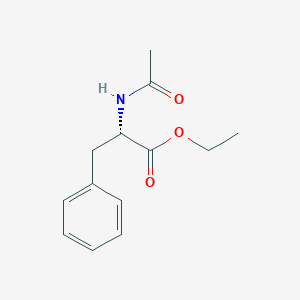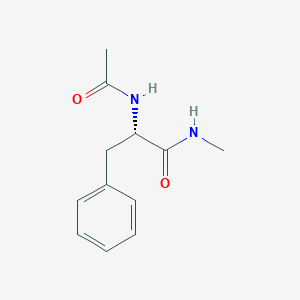
N-Acetyl-L-valine
概要
説明
アセチルバリンは、N-アセチルバリンとしても知られており、アミノ酸バリンの誘導体です。これは、タンパク質生成アルファアミノ酸L-バリンの生物学的に利用可能なN末端キャップ型です。この化合物は、さまざまな生化学的プロセスにおいて重要であり、化学、生物学、医学の分野における科学研究に適用されています .
作用機序
アセチルバリンの作用機序は、特定の分子標的および経路との相互作用を含みます。 これは、特定のN-アセチルトランスフェラーゼによる直接合成または特定の加水分解酵素によるN-アセチル化タンパク質のタンパク質分解による分解のいずれかによって生成されます . これらの相互作用は、タンパク質合成と分解を含むさまざまな生化学的プロセスにおいて重要な役割を果たしています。
生化学分析
Biochemical Properties
N-Acetyl-L-valine participates in the synthesis of proteins and peptides . It interacts with various enzymes and proteins, contributing to the regulation of metabolic processes .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It can affect the function of various types of cells and cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
アセチルバリンは、特定のN-アセチルトランスフェラーゼを含む直接合成または特定の加水分解酵素によるN-アセチル化タンパク質のタンパク質分解による分解を通じて合成できます . 一つの注目すべき合成経路は、ClCH₂SiMe₂Cl-(Me₃Si)₂NH系を用いたN-アセチルバリンのスルファメチル化であり、これは2-シラモルホリン-6-オン誘導体を生成します。 この誘導体は、水性エタノール中で加水分解して、ビス-アセチルバリン含有ジシロキサンを生成することができます .
工業生産方法
アセチルバリンの特定の工業生産方法は、広く文書化されていませんが、一般的なアプローチは、直接合成のためのN-アセチルトランスフェラーゼの使用またはN-アセチル化タンパク質の分解を含みます。これらの方法はスケーラブルであり、大規模生産に適応させることができます。
化学反応の分析
反応の種類
アセチルバリンは、次のようなさまざまな化学反応を起こします。
酸化: アセチルバリンは、特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: 還元反応は、アセチルバリンを還元型に変換することができます。
置換: アセチルバリンは、置換反応に参加することができます。この反応では、官能基が他の基に置き換えられます。
一般的な試薬と条件
アセチルバリンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。これらの反応の条件は、目的の生成物と特定の反応経路に応じて異なります。
生成される主な生成物
アセチルバリンの反応から生成される主な生成物には、その酸化物、還元型、置換誘導体などがあります。これらの生成物は、科学研究や工業プロセスでさまざまな用途があります。
科学研究への応用
アセチルバリンは、科学研究において幅広い用途があります。
化学: これは、さまざまな化学化合物や材料の合成における前駆体として使用されます。
生物学: アセチルバリンは、タンパク質合成と分解において役割を果たしており、タンパク質機能と代謝に関連する研究において価値があります。
医学: アセチルバリンの研究は、特に特定の生化学的経路を標的とする薬物の開発における、その潜在的な治療的応用を理解することに貢献しています。
科学的研究の応用
Acetylvaline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Acetylvaline plays a role in protein synthesis and degradation, making it valuable in studies related to protein function and metabolism.
Medicine: Research on acetylvaline contributes to understanding its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Acetylvaline is used in the production of specialized chemicals and materials with unique properties
類似化合物との比較
アセチルバリンは、次のような他の類似化合物と比較することができます。
N-アセチル-L-バリン: 類似の特性と用途を持つL-バリン誘導体。
N-アセチル-DL-バリン: 研究や産業で用途のあるN-アセチルバリンのラセミ体混合物。
N-アセチル-L-ロイシン: 異なる生化学的特性を持つ別のN-アセチル化アミノ酸。
アセチルバリンの独自性は、N-アセチルトランスフェラーゼと加水分解酵素との特定の相互作用にあり、タンパク質機能と代謝に関連する研究において価値があります .
特性
IUPAC Name |
(2S)-2-acetamido-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYJTAOFMMMOPX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914697 | |
| Record name | N-Acetyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
37.1mg/mL at 25 °C | |
| Record name | N-Acetylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
96-81-1, 3067-19-4 | |
| Record name | Acetylvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetylvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLVALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U83P7H9HV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














